molecular formula C5H4ClN5S B12982526 6-Amino-2-chloro-7H-purine-8(9H)-thione

6-Amino-2-chloro-7H-purine-8(9H)-thione

Cat. No.: B12982526
M. Wt: 201.64 g/mol
InChI Key: OROSBXGZJLRNIY-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-7H-purine-8(9H)-thione is a purine derivative characterized by a thione group at position 8, a chlorine atom at position 2, and an amino group at position 5. Its molecular formula is C₅H₄ClN₅S, with a molecular weight of 193.64 g/mol. This compound is synthesized via nucleophilic substitution reactions, such as the displacement of bromine or chlorine atoms with thiourea under reflux conditions in polar solvents like n-butanol .

Properties

IUPAC Name

6-amino-2-chloro-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5S/c6-4-9-2(7)1-3(10-4)11-5(12)8-1/h(H4,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSBXGZJLRNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=S)N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted guanine derivative, chlorination and subsequent thiolation can yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under suitable conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-7H-purine-8(9H)-thione involves its interaction with biological molecules. It may act by inhibiting specific enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Position 6 Modifications: The amino group in the parent compound is critical for hydrogen bonding.
  • Position 9 Ribofuranosyl Addition: The nucleoside analog (third compound) exhibits improved solubility in polar solvents due to hydroxyl groups in the ribose moiety, making it suitable for biochemical assays .
  • Scaffold Variation: The thieno-pteridinone derivative (fourth compound) demonstrates how scaffold alteration (purine → pteridinone) impacts electronic properties and binding affinities .

Physicochemical Properties

Solubility and Reactivity

  • 6-Amino-2-chloro-7H-purine-8(9H)-thione: Limited solubility in water due to the non-polar purine core; soluble in DMSO and DMF. The thione group participates in tautomerism (thione ↔ thiol), influencing reactivity in metal coordination .
  • 6-(Benzylamino)-2-chloro-7,9-dihydro-purine-8-thione: Reduced water solubility compared to the parent compound due to the bulky benzyl group .
  • Ribofuranosyl Derivative: Enhanced aqueous solubility (>50 mg/mL) owing to the hydrophilic ribose moiety .

Spectroscopic Data

  • ¹H NMR : The parent compound shows broad singlets for N9H (δ 13.25 ppm) and 8-SH (δ 11.93 ppm), absent in analogs with substituents at position 9 .
  • HRMS: Exact mass confirmation is critical for distinguishing analogs. For example, the ribofuranosyl derivative has an [M+H]⁺ peak at m/z 300.31 .

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